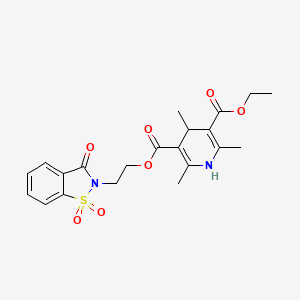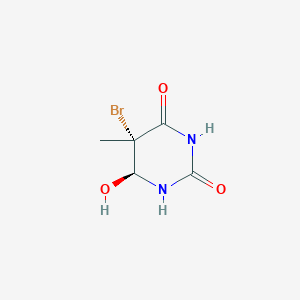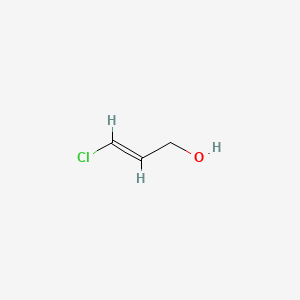
trans-3-Chloroallyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-Chloroallyl alcohol: , also known as (E)-3-Chloro-2-propen-1-ol, is an organic compound with the molecular formula C3H5ClO. It is a primary alcohol with a chlorine atom attached to the second carbon of the allyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-3-Chloroallyl alcohol can be synthesized through several methods. One common method involves the reaction of allyl alcohol with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position . Another method involves the treatment of 3-chloroallyl chloride with a base, such as sodium hydroxide, to produce the alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the synthesis of other chemicals, such as herbicides. The production process typically involves the chlorination of allyl alcohol followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Chloroallyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form trans-3-Chloroacrolein.
Reduction: The compound can be reduced to form trans-3-Chloropropanol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Trans-3-Chloroacrolein.
Reduction: Trans-3-Chloropropanol.
Substitution: Various substituted allyl alcohols depending on the nucleophile used.
Scientific Research Applications
Trans-3-Chloroallyl alcohol has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving microbial degradation and cometabolic processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-3-Chloroallyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. For example, it can be metabolized by enzymes such as dehalogenases, which catalyze the removal of the chlorine atom . These interactions can result in various biological effects, including antimicrobial activity and potential toxicity .
Comparison with Similar Compounds
Trans-3-Chloroallyl alcohol can be compared with other similar compounds, such as:
Cis-3-Chloroallyl alcohol: Similar in structure but with different spatial arrangement of atoms.
2-Chloroallyl alcohol: Chlorine atom attached to a different carbon in the allyl group.
3-Chloroacrylic acid: Contains a carboxyl group instead of an alcohol group
Uniqueness: this compound is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .
Properties
CAS No. |
4643-05-4 |
|---|---|
Molecular Formula |
C3H5ClO |
Molecular Weight |
92.52 g/mol |
IUPAC Name |
(Z)-3-chloroprop-2-en-1-ol |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1- |
InChI Key |
HJGHXDNIPAWLLE-UPHRSURJSA-N |
SMILES |
C(C=CCl)O |
Isomeric SMILES |
C(/C=C\Cl)O |
Canonical SMILES |
C(C=CCl)O |
Key on ui other cas no. |
4643-06-5 |
Synonyms |
3-chloro-2-propen-1-ol 3-chloroallyl alcohol 3-chloroallyl alcohol, (E)-isomer 3-chloroallyl alcohol, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the formation pathways of trans-3-chloroallyl alcohol in the environment?
A1: this compound is identified as a key degradation product of 1,3-dichloropropene (1,3-D), a common soil fumigant. Studies demonstrate that the degradation rate of 1,3-D to this compound, along with other metabolites like cis-3-chloroallyl alcohol and cis/trans-3-chloroacrylic acid, varies depending on soil type and microbial activity. [1, 2, 3] For instance, soils with a history of repeated 1,3-D application exhibit enhanced degradation rates, suggesting microbial adaptation and the potential for bioremediation strategies. [3]
Q2: Is there evidence of microbial metabolism of this compound?
A2: Yes, research indicates that specific bacteria isolated from soil can metabolize both cis- and this compound. [4] Further investigation into cometabolic degradation pathways, potentially utilizing batch and continuous cultures, may provide insights into the bioremediation of these compounds. [5]
Q3: What is the molecular structure and formula of this compound?
A3: this compound has the molecular formula C3H5ClO. Its structure comprises a three-carbon chain with a hydroxyl group (-OH) attached to the first carbon, a chlorine atom (-Cl) attached to the third carbon, and a double bond between the second and third carbons. The "trans" configuration indicates that the chlorine atom and the hydroxyl group are located on opposite sides of the double bond.
Q4: Are there any known synthetic applications of this compound?
A4: While not extensively explored as a synthetic reagent, this compound serves as a starting material in the synthesis of specific compounds. For example, it plays a role in the stereoselective synthesis of pear ester, a flavoring agent. [6, 7]
Q5: Does this compound pose any environmental risks?
A5: Given its origin as a degradation product of the soil fumigant 1,3-D, understanding the environmental fate and potential impact of this compound is crucial. Research focusing on its ecotoxicological effects, persistence in soil and water, and potential for bioaccumulation is necessary to develop strategies for its mitigation and responsible management. [1, 2, 3]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


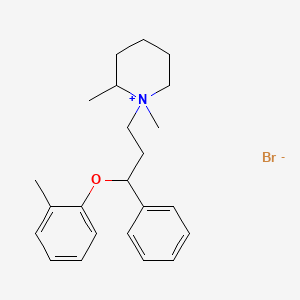
![[1-[4-Methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate;hydrochloride](/img/structure/B1199503.png)
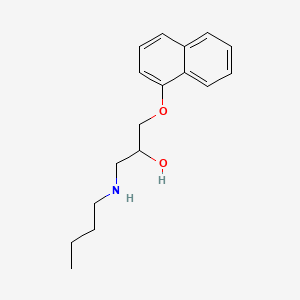
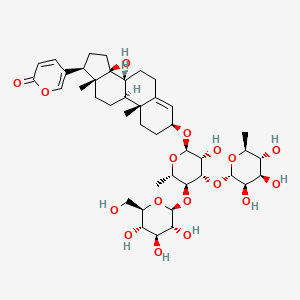
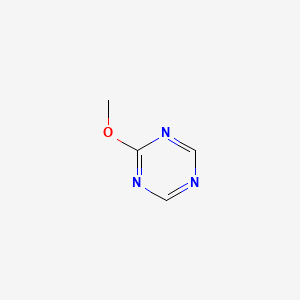
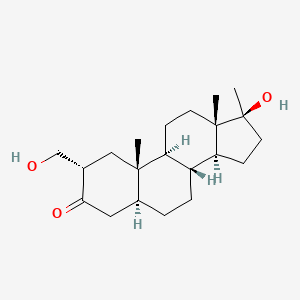

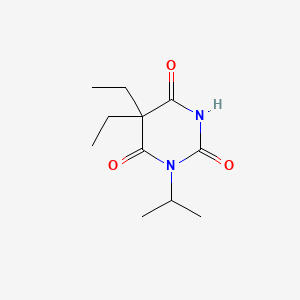
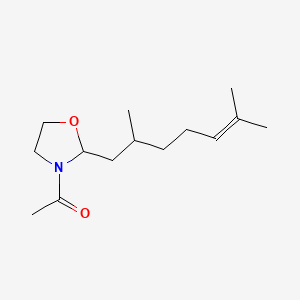
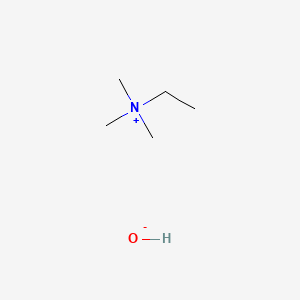
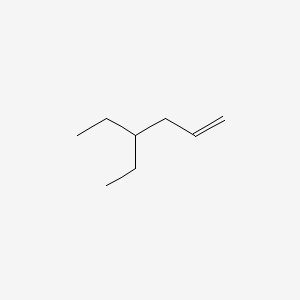
![3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride](/img/structure/B1199519.png)
